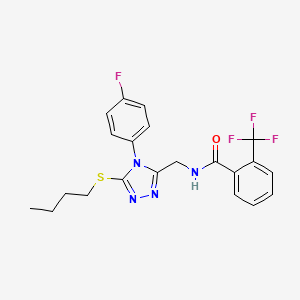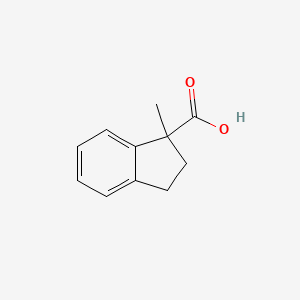![molecular formula C12H13ClN2OS B2780363 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide CAS No. 1311482-31-1](/img/structure/B2780363.png)
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CSEAA and falls under the category of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It also inhibits the activity of tubulin, which is a protein involved in cell division and growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide can induce apoptosis, which is a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide in lab experiments is its potential applications in cancer research. It has been found to possess potent anticancer properties and can inhibit the growth of several cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential applications in other fields, such as antifungal and antibacterial research. Additionally, studies can be conducted to investigate the potential of this compound as a drug delivery system for cancer therapy.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide involves the reaction of 4-chlorobenzenethiol with ethyl 2-chloroacetate in the presence of a base. This reaction leads to the formation of 2-(4-chlorophenylthio)ethyl acetate, which is further reacted with cyanomethyl magnesium bromide to form 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide has been extensively studied for its potential applications in various fields. It has been found to possess antifungal, antibacterial, and anticancer properties. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(cyanomethyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-15(8-7-14)12(16)9-17-11-5-3-10(13)4-6-11/h3-6H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXVCZUPEVFYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)
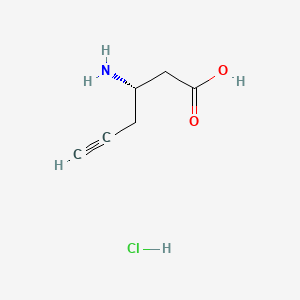
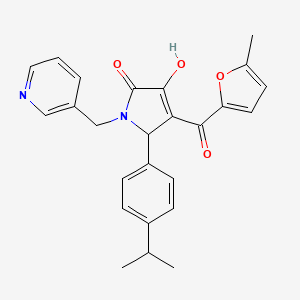
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)
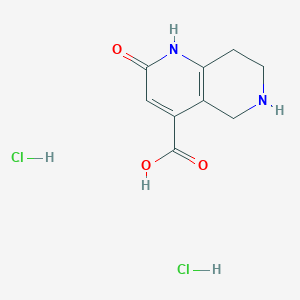
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
